molecular formula C17H18N4O2S B4363498 1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide

Cat. No.: B4363498
M. Wt: 342.4 g/mol
InChI Key: QMMBPURGPOUUOZ-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyrazole ring, and a phenoxy group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2,4-dimethylphenol: This can be achieved through the alkylation of phenol with dimethyl sulfate.

    Formation of 2,4-dimethylphenoxyacetic acid: This involves the reaction of 2,4-dimethylphenol with chloroacetic acid in the presence of a base.

    Synthesis of 1-(2,4-dimethylphenoxy)methyl-1H-pyrazole-3-carboxylic acid: This step involves the cyclization of 2,4-dimethylphenoxyacetic acid with hydrazine hydrate and subsequent reaction with ethyl acetoacetate.

    Formation of the final compound: The final step involves the reaction of 1-(2,4-dimethylphenoxy)methyl-1H-pyrazole-3-carboxylic acid with 5-methyl-2-aminothiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiazole and pyrazole derivatives.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide: Unique due to its specific combination of functional groups.

    Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Pyrazole derivatives: Studied for their anti-inflammatory and analgesic effects.

Uniqueness

This compound stands out due to its unique combination of a thiazole ring, a pyrazole ring, and a phenoxy group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-4-5-15(12(2)8-11)23-10-21-7-6-14(20-21)16(22)19-17-18-9-13(3)24-17/h4-9H,10H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMBPURGPOUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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